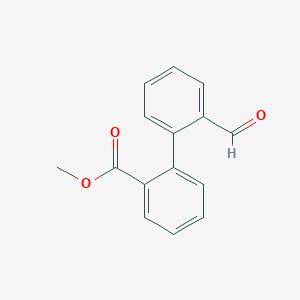

3,3,7-三甲基氧吲哚

描述

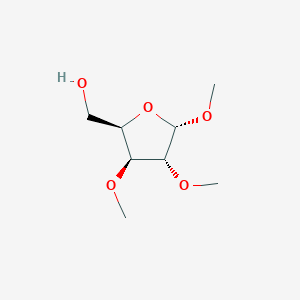

3,3,7-Trimethyloxindole is a derivative of oxindole, which is a structural motif present in a variety of natural and biologically active molecules. Oxindoles and their derivatives are of significant interest in the field of organic chemistry due to their relevance in drug discovery and pharmaceuticals. The papers provided discuss various synthetic methods and biological evaluations related to oxindole derivatives, which can be related to the study of 3,3,7-Trimethyloxindole.

Synthesis Analysis

The synthesis of oxindole derivatives has been a subject of extensive research. For instance, the development of organocatalytic approaches to synthesize 3-hydroxyoxindole derivatives is highlighted, where a novel aminooxygenation of oxindoles with nitrosobenzene is catalyzed by a quinidine dimer, leading to good yields and high enantioselectivities . Additionally, the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles demonstrates the versatility of the oxindole nucleus for creating compounds with antimitotic properties . These methodologies could potentially be adapted for the synthesis of 3,3,7-Trimethyloxindole by modifying the substitution pattern on the oxindole core.

Molecular Structure Analysis

The molecular structure of oxindole derivatives is crucial for their biological activity. The synthesis of 3,3-disubstituted oxindoles, which are closely related to 3,3,7-Trimethyloxindole, often involves the creation of a fully substituted C3 stereocenter, which significantly influences biological activity . The papers do not directly discuss the molecular structure of 3,3,7-Trimethyloxindole, but the principles of stereochemistry and the importance of substituents at the C3 position are relevant for understanding its molecular structure.

Chemical Reactions Analysis

Oxindole derivatives participate in a variety of chemical reactions. The use of trimethylindolenines as C-N synthons in [3+2] cycloaddition reactions to create spiro[oxindole-thioxoimidazolidine-indoline] hybrids is one such example . Moreover, the vinylogous Mannich reaction of trimethylsiloxyfuran with isatin-derived benzhydryl-ketimines to produce 3-aminooxindole butenolides showcases the reactivity of oxindole derivatives in creating complex molecules with high enantiomeric excesses . These reactions provide insights into the types of chemical transformations that 3,3,7-Trimethyloxindole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxindole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3,3,7-Trimethyloxindole, they do provide information on the synthesis and reactivity of related compounds. For example, the enantioselective synthesis of 3,3-disubstituted oxindoles involves the creation of chiral centers that can affect the compound's physical properties, such as solubility and melting point . The biological evaluation of oxindole derivatives as antimitotic agents also implies that these compounds have specific chemical properties that allow them to interact with biological targets .

科学研究应用

芳烃受体调节

3,3,7-三甲基氧吲哚(一种甲基吲哚化合物)已被确定为人类芳烃受体 (AhR) 的调节剂。甲基吲哚,包括 3,3,7-三甲基吲哚,作为 AhR 的激动剂或拮抗剂表现出不同的活性,以不同的功效影响转录活性。这种相互作用对于理解 AhR 在毒理学、药理学中的作用以及在开发新治疗剂中的作用至关重要 (Štěpánková 等,2018 年)。

在抑制微管蛋白组装和癌症研究中的作用

吲哚衍生物(包括 3,3,7-三甲基氧吲哚之类的结构)已因其在癌症治疗中的潜力而被探索。正在研究这些化合物抑制微管蛋白组装的能力,微管蛋白组装是细胞分裂中的一个关键过程,因此具有作为抗癌剂的潜力。特定的衍生物在阻止细胞周期进程和诱导癌细胞凋亡方面显示出有希望的结果 (La Regina 等,2015 年)。

药物化学中的合成方法

氧吲哚衍生物的合成,包括 3,3-二取代的氧吲哚,如 3,3,7-三甲基氧吲哚,是药物化学中活跃的研究领域。这些化合物在药物发现中很重要,因为它们是许多天然产物和药用活性化合物的一部分。该领域的研究对于开发新药和衍生自氧吲哚的手性化合物合成库至关重要 (Zhong‐Yan Cao 等,2018 年)。

安全和危害

The safety data sheet for 3,3,7-Trimethyloxindole suggests that it should be used only for R&D purposes and not for medicinal, household, or other uses . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

属性

IUPAC Name |

3,3,7-trimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOVEBYJRFGAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569835 | |

| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,7-Trimethyloxindole | |

CAS RN |

19501-89-4 | |

| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)